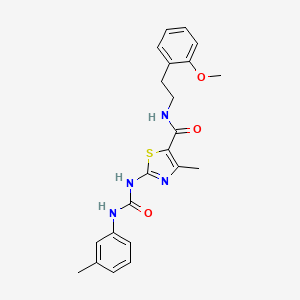

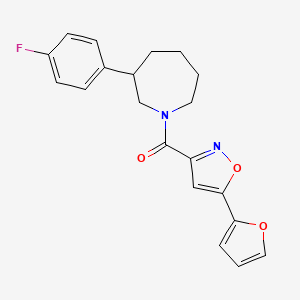

N-(2-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide, also known as MTUCB, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. In

Aplicaciones Científicas De Investigación

Photoreactions and Molecular Interactions

- Thiazole derivatives have been studied for their photoreactions in the presence of singlet oxygen, indicating their potential use in photochemical studies and the understanding of molecular interactions under light exposure. Such research can shed light on the stability and reactivity of thiazole compounds, which might be relevant for their applications in materials science and phototherapy (Mahran, Sidky, & Wamhoff, 1983).

Anti-inflammatory and Analgesic Agents

- Novel thiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds, derived from benzodifuranyl and thiazolopyrimidines, have shown significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), suggesting their potential therapeutic applications in managing inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Corrosion Inhibition

- Thiazole compounds have been investigated for their role in corrosion inhibition, particularly in protecting mild steel in acidic solutions. Studies involving molecular dynamics and electrochemical techniques indicate that certain thiazole derivatives can effectively prevent corrosion, highlighting their potential use in industrial applications to enhance the longevity of metal components (Khaled & Amin, 2009).

Molecular Synthesis and Characterization

- The synthesis and characterization of novel thiazole derivatives for potential cytotoxic and antitumor activities have been a focus of research, demonstrating the versatility of thiazole compounds in medicinal chemistry and drug development. These studies explore the structural basis for the biological activity of thiazole derivatives, paving the way for the development of new therapeutic agents (Hassan, Hafez, & Osman, 2014).

Fluorophore Development

- Thiazole derivatives have also been utilized in the synthesis of fluorescent dyes, with applications in bioimaging and molecular probes. The development of color-tunable fluorophores based on thiazole structures underscores their importance in scientific research, particularly in studies requiring the visualization of biological processes at the molecular level (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Propiedades

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-14-7-6-9-17(13-14)25-21(28)26-22-24-15(2)19(30-22)20(27)23-12-11-16-8-4-5-10-18(16)29-3/h4-10,13H,11-12H2,1-3H3,(H,23,27)(H2,24,25,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRDMCALXSJJKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=CC=C3OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2413790.png)

![5-[(4-methoxyanilino)methylene]-2,3-dihydroindeno[1,2-b]thiopyran-4(5H)-one](/img/structure/B2413794.png)

![N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2413798.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone](/img/structure/B2413799.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413801.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2413802.png)

![N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2413808.png)

![2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole](/img/structure/B2413813.png)